molecular formula C29H22O5 B11156839 4-(4-Methoxyphenyl)-8-methyl-7-(2-(2-naphthyl)-2-oxoethoxy)-2H-chromen-2-one

4-(4-Methoxyphenyl)-8-methyl-7-(2-(2-naphthyl)-2-oxoethoxy)-2H-chromen-2-one

Cat. No.: B11156839
M. Wt: 450.5 g/mol
InChI Key: JSEIZYKARFXNLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenyl)-8-methyl-7-(2-(2-naphthyl)-2-oxoethoxy)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a naphthyl group, and a chromenone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-8-methyl-7-(2-(2-naphthyl)-2-oxoethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction between an aldehyde and dimedone, followed by the reaction of 2-naphthol with the intermediate to yield the desired chromenone derivative . The reaction conditions often involve the use of catalysts such as imidazole or isoquinoline to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-8-methyl-7-(2-(2-naphthyl)-2-oxoethoxy)-2H-chromen-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of brominated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-8-methyl-7-(2-(2-naphthyl)-2-oxoethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)-8-methyl-7-(2-(2-naphthyl)-2-oxoethoxy)-2H-chromen-2-one is unique due to its chromenone core, which imparts distinct chemical and biological properties. Its combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C29H22O5

Molecular Weight

450.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-8-methyl-7-(2-naphthalen-2-yl-2-oxoethoxy)chromen-2-one

InChI

InChI=1S/C29H22O5/c1-18-27(33-17-26(30)22-8-7-19-5-3-4-6-21(19)15-22)14-13-24-25(16-28(31)34-29(18)24)20-9-11-23(32-2)12-10-20/h3-16H,17H2,1-2H3

InChI Key

JSEIZYKARFXNLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC(=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.